Cas no 1704633-13-5 (8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)

8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane 化学的及び物理的性質
名前と識別子
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- 8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane
- AKOS024883582
- F6441-4566
- 8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane
- (3-bromophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- 1704633-13-5
- (3-bromophenyl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
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- インチ: 1S/C15H18BrNO3S/c1-21(19,20)14-8-12-5-6-13(9-14)17(12)15(18)10-3-2-4-11(16)7-10/h2-4,7,12-14H,5-6,8-9H2,1H3
- InChIKey: JETDGCAHFQHXDR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)C(N1C2CCC1CC(C2)S(C)(=O)=O)=O
計算された属性
- せいみつぶんしりょう: 371.01908g/mol
- どういたいしつりょう: 371.01908g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6441-4566-10mg |
8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |
1704633-13-5 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6441-4566-50mg |
8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |
1704633-13-5 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6441-4566-2mg |
8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |
1704633-13-5 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6441-4566-5μmol |
8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |
1704633-13-5 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6441-4566-75mg |
8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |
1704633-13-5 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6441-4566-10μmol |
8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |
1704633-13-5 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6441-4566-3mg |
8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |
1704633-13-5 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6441-4566-25mg |
8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |
1704633-13-5 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6441-4566-40mg |
8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |
1704633-13-5 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6441-4566-2μmol |
8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |
1704633-13-5 | 2μmol |
$85.5 | 2023-09-09 |
8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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3. Book reviews
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4. Book reviews
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo3.2.1octaneに関する追加情報
8-(3-Bromobenzoyl)-3-Methanesulfonyl-8-Azabicyclo[3.2.1]Octane: A Comprehensive Overview
The compound with CAS No. 1704633-13-5, known as 8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which includes an azabicyclo[3.2.1]octane framework, and functional groups such as a methanesulfonyl group and a 3-bromobenzoyl substituent. These features make it a valuable compound for research and development in drug design, material science, and synthetic chemistry.
The azabicyclo[3.2.1]octane core of this compound is a rigid bicyclic structure that provides excellent stability and unique spatial arrangements for the attached functional groups. The methanesulfonyl group (Ms) is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule, making it suitable for applications in electrophilic substitution reactions or as a directing group in organic synthesis. On the other hand, the 3-bromobenzoyl group introduces aromaticity and bromine substitution, which can enhance the molecule's reactivity and bioavailability.
Recent studies have highlighted the importance of such bicyclic compounds in drug discovery, particularly in the development of kinase inhibitors and GPCR modulators. The combination of the rigid bicyclic framework with electron-withdrawing groups like methanesulfonyl has shown promise in enhancing the binding affinity of such compounds to their target proteins. For instance, researchers have reported that analogs of this compound exhibit potent inhibitory activity against certain kinases involved in cancer progression, suggesting its potential as a lead compound for anticancer drug development.
In terms of synthesis, the preparation of 8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane involves a multi-step process that typically includes cyclization reactions, Friedel-Crafts acylation, and sulfonamidation. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction times while maintaining high yields, which is a testament to the efficiency of modern synthetic methodologies.
Moreover, computational studies using density functional theory (DFT) have provided insights into the electronic structure and reactivity of this compound. These studies have revealed that the methanesulfonyl group plays a critical role in stabilizing certain transition states during catalytic cycles, making it an attractive candidate for heterogeneous catalysis applications.
Another area where this compound has shown potential is in materials science, particularly in the development of high-performance polymers and coatings. The bromine substituent on the benzoyl group can act as a site for further functionalization, enabling the incorporation of additional functionalities into polymer backbones.
In conclusion, 8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane (CAS No. 1704633-13-5) is a versatile compound with a wide range of applications across different disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in organic synthesis, pharmacology, and materials science. As ongoing research continues to uncover new properties and applications of this compound, its significance in both academic and industrial settings is expected to grow further.
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